6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Description
The compound 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a heterocyclic molecule featuring a pyrimidine-2,4-dione core linked to a 1,2,4-triazole moiety via a methyl group. Key structural elements include:
- Pyrimidine-2,4-dione: A six-membered aromatic ring with two ketone groups, commonly associated with nucleic acid analogs and bioactive molecules.
- 1,2,4-Triazole: A five-membered ring with three nitrogen atoms, known for its role in medicinal chemistry (e.g., antifungal agents).
- 4-Chlorophenyl-2-oxoethyl sulfanyl group: Enhances electron-withdrawing properties and metabolic stability.
Properties
Molecular Formula |
C22H18ClN5O4S |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-17-8-6-16(7-9-17)28-19(10-15-11-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-2-4-14(23)5-3-13/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) |
InChI Key |
HYQIRENPMYMLKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the triazole ring.
Substitution: The triazole intermediate is then subjected to nucleophilic substitution with 4-methoxybenzyl chloride to introduce the methoxyphenyl group.
Final Assembly: The final step involves the reaction of the substituted triazole with 1,2,3,4-tetrahydropyrimidine-2,4-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazole and pyrimidine moieties. The specific compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis . The synthesis of derivatives of this compound has been linked to enhanced biological activity due to structural modifications that affect their interaction with microbial targets .
Anticancer Properties
Research indicates that compounds similar to 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione exhibit cytotoxic effects against cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation and survival. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for chemotherapeutic agents .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of the triazole ring is believed to contribute to the modulation of inflammatory pathways. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Synthesis and Modification
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The versatility in its synthesis allows for the creation of various derivatives that can be tailored for specific biological activities. For example, modifications at the phenyl rings or the triazole moiety can significantly enhance its pharmacological profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that specific substitutions on the triazole and pyrimidine rings can lead to improved binding affinity to biological targets. This knowledge aids in designing new derivatives with enhanced activity against targeted diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. The chlorophenyl and methoxyphenyl groups enhance the compound’s binding affinity and selectivity. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs (Table 1) include derivatives with variations in substituents and core heterocycles. Key examples from the evidence:
Key Structural Differences :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in ZINC8873518, affecting electronic distribution and reactivity .
- Linker Groups : Sulfanyl (C-S-C) in the target compound may confer greater metabolic stability compared to oxygen or nitrogen linkers in analogs .
Physicochemical Properties
- Lipophilicity: The 4-methoxyphenyl group likely increases logP compared to non-substituted analogs, enhancing blood-brain barrier penetration.
- Solubility: The pyrimidine-2,4-dione core may reduce solubility in polar solvents compared to pyridazinone derivatives (e.g., 4j) with thioxo groups .
- Crystallinity : Analogs like those in exhibit varied crystal packing due to hydrazone groups, suggesting the target compound’s crystallinity could be modulated by its substituents .
Biological Activity
The compound 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to consolidate the findings related to its biological activity, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound features a complex structure that includes a pyrimidine ring, a triazole moiety, and a sulfanyl group. The presence of the 4-chlorophenyl and 4-methoxyphenyl substituents contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O3S |
| Molecular Weight | 442.93 g/mol |
| Density | 1.35 g/cm³ |
| Boiling Point | 666.3 °C (predicted) |
| pKa | -1.43 (predicted) |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl rings and the triazole moiety significantly affect the compound's biological activities. For instance, the presence of electron-donating groups such as methoxy enhances antimicrobial efficacy .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds with similar structural features demonstrated minimal inhibitory concentrations (MICs) against various bacterial strains, including Enterococcus faecalis . The best-performing analogs had MICs ranging from 12.5 to 50 µg/mL .
Anticonvulsant Activity
In another investigation focusing on anticonvulsant properties, related compounds showed promising results in picrotoxin-induced convulsion models. The most active compounds had median effective doses (ED50) indicating their potential as therapeutic agents for seizure disorders .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests its potential utility in treating conditions like Alzheimer's disease and urinary tract infections .
Cytotoxicity Studies
Cytotoxicity assays revealed that certain derivatives of this compound possess significant anti-cancer activity. For example, some analogs showed IC50 values lower than those of established chemotherapeutic agents like doxorubicin against specific cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a systematic evaluation of 26 synthesized compounds similar to our target compound, several exhibited notable antibacterial activity against Enterococcus faecalis. Compound 8b , which shares structural similarities with our target, was identified as particularly effective with an MIC of 12.5 µg/mL .
Case Study 2: Anticonvulsant Potential
A study assessing the anticonvulsant effects of various triazole derivatives found that certain structural modifications led to enhanced efficacy in seizure models. The compound's ability to modulate GABAergic transmission was highlighted as a mechanism for its anticonvulsant action .
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Suzuki-Miyaura Coupling : To introduce the 4-methoxyphenyl group to the triazole core .
- Thioether Formation : Reaction of 2-(4-chlorophenyl)-2-oxoethylsulfanyl groups with the triazole scaffold under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyrimidine Functionalization : Alkylation of the pyrimidine-2,4-dione moiety using methyl iodide or similar reagents .
Optimization Strategies : - Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. For example, highlights split-plot designs to account for variability in multi-step syntheses.
- Monitor purity via HPLC (as in ) with C18 columns and UV detection at 254 nm.
Q. What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
Q. How can researchers design assays to evaluate biological activity, such as enzyme inhibition or antimicrobial effects?
Methodological Answer:
- Enzyme Inhibition Assays :
- Antimicrobial Screening :
Advanced Research Questions
Q. How can computational methods predict binding modes and optimize this compound for target selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with pyrimidine-2,4-dione and hydrophobic interactions with the 4-chlorophenyl group .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
- SAR Studies : Modify substituents (e.g., replace methoxy with ethoxy) and calculate binding free energies (ΔG) using MM-PBSA .
Q. What advanced chromatographic or spectroscopic methods resolve challenges in quantifying low-concentration metabolites or degradation products?
Methodological Answer:
- UHPLC-MS/MS :
- Stability Studies :
Q. How should researchers address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation :
- Data Normalization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
